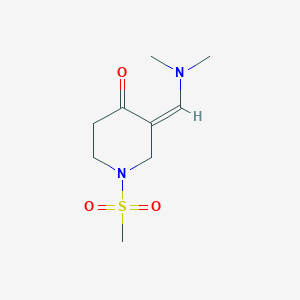![molecular formula C8H3Cl2N3O B13087629 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and an aldehyde group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde typically involves the chlorination of pyrido[3,2-D]pyrimidine derivatives. One common method includes the reaction of pyrido[3,2-D]pyrimidine with chlorine gas in the presence of a suitable solvent, such as acetonitrile, under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrido[3,2-D]pyrimidines with various functional groups.
Oxidation: 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid.
Reduction: 2,4-Dichloropyrido[3,2-D]pyrimidine-6-methanol.
Aplicaciones Científicas De Investigación
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The presence of chlorine atoms and the aldehyde group can enhance its binding affinity and selectivity. The molecular targets and pathways involved vary based on the specific derivative or conjugate being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloropyrido[3,4-D]pyrimidine
- 2,4-Dichloropyrido[2,3-D]pyrimidine
- 2,4-Dichloropyrimidine
Uniqueness
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde is unique due to the specific positioning of the chlorine atoms and the aldehyde group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H3Cl2N3O |
|---|---|
Peso molecular |
228.03 g/mol |
Nombre IUPAC |
2,4-dichloropyrido[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H3Cl2N3O/c9-7-6-5(12-8(10)13-7)2-1-4(3-14)11-6/h1-3H |
Clave InChI |
XTUSEYLGNSQYLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


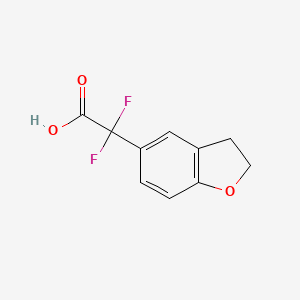
![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)
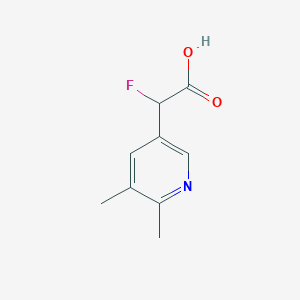
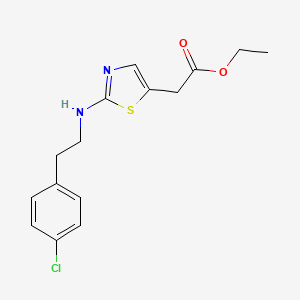

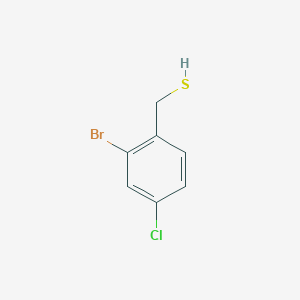
![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)
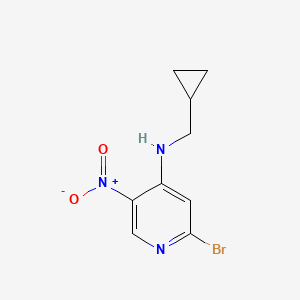
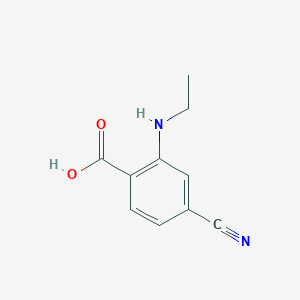
![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)

